Product packaging for 5-(Dibenzylamino)pentanamide(Cat. No.:CAS No. 137089-43-1)

5-(Dibenzylamino)pentanamide

Cat. No.: B2550769
CAS No.: 137089-43-1
M. Wt: 296.414
InChI Key: OEOFHYIWCSYXAP-UHFFFAOYSA-N
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Description

5-(Dibenzylamino)pentanamide ( 137089-43-1) is a chemical compound with the molecular formula C 19 H 24 N 2 O and a molecular weight of 296.400 g/mol . It features a pentanamide backbone substituted with a dibenzylamino group, making it a potential intermediate or building block in organic synthesis and medicinal chemistry research. While specific biological data for this compound is not widely published in the available literature, compounds with similar structural motifs, such as those featuring a 1,5-diaminopentane (cadaverine) backbone, have been investigated for their role in pharmaceutical development. For instance, research has explored related diamino pentane derivatives for their ability to potentiate the activity of antibiotics like clarithromycin against resistant bacterial strains . These studies highlight the value of such chemical scaffolds in developing novel therapeutic strategies, particularly in combating antibiotic resistance. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B2550769 5-(Dibenzylamino)pentanamide CAS No. 137089-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dibenzylamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c20-19(22)13-7-8-14-21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOFHYIWCSYXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCC(=O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Dibenzylamino Pentanamide

2 Functionalization and Substitution at the Dibenzylamino Moiety

The dibenzylamino group offers multiple sites for functionalization. The benzyl (B1604629) groups themselves can be substituted with a wide range of functional groups. This can be achieved by starting with appropriately substituted benzylamines in the initial synthesis of the dibenzylamino precursor.

Alternatively, electrophilic aromatic substitution reactions could be performed on the benzyl rings of 5-(dibenzylamino)pentanamide, although careful control of reaction conditions would be necessary to avoid side reactions with the amide functionality. Common electrophilic aromatic substitutions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. organic-chemistry.org

Another approach involves the cleavage of one or both benzyl groups to reveal a primary or secondary amine. rsc.org This amine can then be reacted with a variety of electrophiles to introduce new functional groups. For example, acylation with different acyl chlorides or anhydrides would yield a series of N-acyl derivatives. Reductive amination with aldehydes or ketones would provide N-alkylated products.

Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics, Heterocycles)

The dibenzylamino group in this compound serves as a protected primary amine, which, upon debenzylation, can be incorporated into various complex structures. This strategic protection allows for selective modifications at other parts of the molecule before revealing the reactive amine functionality.

Peptidomimetics:

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govfrontiersin.orgbeilstein-journals.org The 5-aminopentanamide (B169292) core, accessible from this compound, can serve as a flexible spacer or a surrogate for an amino acid residue in a peptide chain.

The synthesis of peptidomimetics often involves the coupling of amino acid-like fragments. After debenzylation of this compound, the resulting free amine can participate in standard peptide coupling reactions with amino acids or other peptidomimetic building blocks. The pentanamide (B147674) backbone can influence the conformational properties of the resulting peptidomimetic, potentially leading to specific secondary structures like β-turns or helical motifs.

For instance, related N-benzylamino derivatives have been utilized in the synthesis of peptidomimetics. The benzyl groups can be removed via catalytic hydrogenation, a common deprotection strategy in peptide synthesis. researchgate.net While specific examples detailing the direct incorporation of this compound into a peptidomimetic are not extensively documented in the literature, the established reactivity of its functional groups makes it a plausible candidate for such applications. The synthesis of complex molecules like tert-butyl {4-[(dibenzylamino)methyl]-5-oxo-5-(phenylamino)pentyl}carbamate showcases the utility of similar dibenzylamino-containing building blocks in constructing elaborate structures that share features with peptidomimetics.

Heterocycles:

Heterocyclic compounds are cyclic structures containing at least one heteroatom and are ubiquitous in pharmaceuticals and biologically active compounds. nih.govchim.it The this compound scaffold can be a precursor for the synthesis of various nitrogen-containing heterocycles.

Upon debenzylation, the primary amine can undergo intramolecular cyclization reactions with the amide functionality or other introduced reactive groups to form lactams, a common heterocyclic motif. For example, derivatives of 5-aminopentanoic acid can be cyclized to form piperidinones, a six-membered lactam.

Furthermore, the functional groups of this compound can be chemically transformed to facilitate the construction of other heterocyclic systems. For example, the amide can be reduced to an amine, and subsequent reactions can lead to the formation of piperidines or other saturated nitrogen heterocycles. The synthesis of pyrazoles and isoxazolines from related N-benzylamino precursors highlights the potential for dibenzylamino alkanamides to serve as synthons for a variety of heterocyclic systems. nih.gov

A representative transformation of a related N,N-dibenzylamino compound is the synthesis of (E)-3-(N,N-dibenzylamino)prop-1-enylphosphonate from an aziridine (B145994) precursor, demonstrating the utility of the dibenzylamino group in the synthesis of functionalized acyclic compounds that can be precursors to heterocycles. mdpi.com

Precursor TypeHeterocyclic ProductKey TransformationReference
N-benzyl fluoroacetimines3,5-bis(fluoroalkyl)-NH-pyrazolesReaction with hydrazine (B178648) hydrate nih.gov
Diethyl (RS)-N-(aziridin-2-yl)methylphosphonateDiethyl (E)-3-(N,N-dibenzylamino)-prop-1-en-1-ylphosphonateBenzylation and ring opening mdpi.com
δ-alkenyl aminesPyrrolidinesIntramolecular selenocyclization chim.it

Advanced Synthetic Techniques and Green Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of advanced techniques to improve efficiency and the adoption of green chemistry principles to minimize environmental impact.

Advanced Synthetic Techniques:

The synthesis of amides like this compound can benefit from various advanced synthetic methodologies. Catalytic methods for amide bond formation are increasingly replacing traditional stoichiometric coupling reagents, which generate significant waste. For instance, transition metal catalysts, such as those based on ruthenium, can directly couple alcohols and amines to form amides with the liberation of dihydrogen as the only byproduct. organic-chemistry.org While not specifically reported for this compound, such catalytic methods represent a more advanced and atom-economical approach to its synthesis.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer a highly efficient route to amides and other structures. acs.org The Ugi reaction, a well-known MCR, can generate α-acetamidoamides and could be adapted for the synthesis of derivatives of this compound.

Solid-phase synthesis, a cornerstone of peptide and peptidomimetic chemistry, could also be employed. nih.gov A precursor to this compound could be immobilized on a solid support, allowing for facile purification by simple filtration after each reaction step.

Green Chemistry Considerations:

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key considerations for the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods generally offer higher atom economy than stoichiometric reactions.

Use of Safer Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents such as water, ethanol, or even solvent-free conditions is preferred. nih.gov Microwave-assisted synthesis can often be performed with reduced solvent volumes or in the absence of a solvent. nih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of biocatalysts, such as enzymes, can offer high selectivity and mild reaction conditions.

Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels.

A possible green synthetic approach to amides involves the direct reaction of a carboxylic acid with an amine using a reusable solid catalyst, such as boric acid, under solvent-free conditions. researchgate.net This approach avoids the use of hazardous coupling agents and organic solvents.

Green Chemistry PrincipleApplication in Amide SynthesisPotential Advantage for this compound
Atom Economy Catalytic amidation of carboxylic acids and amines.Reduced waste generation compared to using coupling agents.
Safer Solvents Use of water or solvent-free conditions.Reduced environmental impact and easier product isolation.
Energy Efficiency Microwave-assisted synthesis.Faster reaction times and lower energy consumption.
Catalysis Use of reusable solid acid or metal catalysts.Catalyst can be recovered and reused, reducing cost and waste.

While the specific application of these advanced and green techniques to the synthesis of this compound is not yet widely reported, these principles and methods provide a clear roadmap for the development of more sustainable and efficient synthetic routes to this and related compounds.

Structure Activity Relationship Sar Studies of 5 Dibenzylamino Pentanamide and Its Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target to trigger a response. For derivatives of 5-(dibenzylamino)pentanamide, the key components contributing to its biological profile are the pentanamide (B147674) backbone, the dibenzylamino group, and any terminal or peripheral functional groups.

The pentanamide backbone serves as a flexible scaffold, and its length, rigidity, and substitution can significantly influence the biological activity of the compound.

Chain Length: The five-carbon chain of the pentanamide structure is a critical determinant of how the terminal functional groups are presented to a biological target. In studies of analogous linear molecules, variations in the length of the alkyl chain can drastically alter binding affinity and efficacy. For instance, in a series of ketomethylene-containing peptide analogues, the specific length of the hexanoyl chain was crucial for potent Angiotensin-Converting Enzyme (ACE) inhibition. nih.gov Shortening or lengthening the pentanamide chain in this compound derivatives would likely alter the spatial relationship between the dibenzylamino group and the amide moiety, potentially disrupting optimal interaction with a receptor.

Backbone Rigidity: Introducing elements of rigidity, such as double bonds or cyclic structures within the pentanamide chain, can lock the molecule into a more defined conformation. This can be advantageous if the constrained conformation aligns with the bioactive conformation required for receptor binding. However, it can also be detrimental if it prevents the molecule from adopting the necessary shape. In studies of neurotensin (B549771) analogs, modifications to the peptide backbone that altered its structure were found to impact recognition by peptidases. frontiersin.org

Substitution on the Backbone: The introduction of substituents, such as hydroxyl or alkyl groups, along the pentanamide chain can affect the compound's polarity, metabolic stability, and interaction with the target. For example, in analogs of the natural product Zwittermicin A, which contains a highly functionalized amino-polyol backbone, the precise stereochemistry and placement of hydroxyl groups were found to be absolutely critical for its antifungal activity. nih.govnih.gov A derivative, (2S,3R,4S)-2-amino-5-(dibenzylamino)-3-hydroxy-5-(methoxymethoxy)pentanamide, highlights that such complex substitutions on a pentanamide core are synthetically accessible. escholarship.org

Table 1: Hypothetical Impact of Pentanamide Backbone Modifications

ModificationPotential Effect on Biological ProfileRationale/Example
Chain Shortening/LengtheningDecrease or loss of activityAlters distance between key pharmacophoric groups. nih.gov
Introduction of C=C bondIncrease or decrease in activityRestricts conformation; may favor or prevent bioactive conformation.
HydroxylationIncreased polarity, potential for H-bondingMay improve solubility and/or add a key interaction point with the receptor. nih.gov
Alkylation (e.g., Methylation)Increased lipophilicity, potential steric hindranceMay enhance membrane permeability or block metabolism, but could also hinder binding.

The dibenzylamino group is a bulky, lipophilic moiety that is expected to play a significant role in the molecule's interaction with biological targets. ontosight.ai

Lipophilicity and Steric Bulk: The two benzyl (B1604629) groups contribute significantly to the molecule's non-polar character, which can facilitate passage through cell membranes and promote hydrophobic interactions within a receptor's binding pocket. ontosight.ai In studies on morphinan-based opioid ligands, replacing the traditional phenolic hydroxyl group with a dibenzylamino group retained nanomolar binding affinity, indicating that this bulky group can effectively occupy the binding site without requiring a hydrogen-bond donor. nih.gov

Aromatic Interactions: The phenyl rings of the benzyl groups can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein target. Such interactions are often crucial for high-affinity binding. In some opioid receptor ligands, the introduction of additional aromatic moieties at key positions was found to be beneficial for affinity. nih.govnih.gov

Substituents on the Benzyl Rings: The addition of substituents to the phenyl rings of the dibenzylamino group can fine-tune the electronic and steric properties of the molecule. Electron-withdrawing or electron-donating groups can modulate the pKa of the tertiary amine and alter the strength of aromatic interactions. For example, in a series of 3-benzylaminomorphinan derivatives, the position of a methoxy (B1213986) or hydroxyl group on the benzyl ring had a pronounced effect on binding affinity and selectivity for different opioid receptors. nih.gov

Table 2: Influence of Benzyl Ring Substituents on Activity (Inferred from Analogous Systems)

Substituent PositionSubstituent TypeObserved Effect in AnalogsPotential Implication for this compound
paraMethoxy (-OCH₃)High affinity at MOR and KOR in morphinans. nih.govMay enhance binding through electronic or steric effects.
metaHydroxy (-OH)High affinity and selectivity for MOR in morphinans. nih.govCould introduce a key hydrogen-bonding interaction.
orthoHydroxy (-OH)Much lower affinity to MOR in morphinans. nih.govLikely causes steric hindrance, preventing optimal binding.
paraHalogen (e.g., -I)Can be used to develop ligands for imaging (SPECT). nih.govProvides a site for radiolabeling without losing affinity.

The primary amide of the pentanamide is a key functional group capable of acting as both a hydrogen bond donor and acceptor. Its interaction with the receptor is likely critical for activity. Modifications to this group, such as N-alkylation or conversion to a carboxylic acid or ester, would fundamentally change its properties and are expected to have a major impact on the biological profile. Studies on various amide-containing compounds consistently show that the amide moiety is a crucial part of the pharmacophore. nih.govnanobioletters.com

Furthermore, derivatives could be designed to include other functional groups at the terminal end or along the backbone. The SAR of Zwittermicin A analogs demonstrates that the complete set of functional groups, including the terminal amine and multiple hydroxyls, is required for full efficacy, and removal or alteration of any of these groups leads to a loss of activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov For a series of this compound derivatives, a QSAR study could be employed to predict the activity of new analogs and to understand the physicochemical properties that are most important for efficacy.

Although no specific QSAR study for this class of compounds has been published, a typical approach would involve:

Data Set Preparation: Synthesizing a library of this compound analogs with varied substituents on the pentanamide backbone and the benzyl rings.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector regression (SVR), to build a mathematical model that correlates the descriptors with the measured biological activity (e.g., IC₅₀). frontiersin.orgnih.gov

Validation: Rigorously validating the model to ensure its statistical significance and predictive power.

Table 3: Potentially Relevant Descriptors for a QSAR Study of this compound Derivatives

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Dipole Moment, Partial ChargesDistribution of electrons, potential for electrostatic interactions.
Steric/Topological Molecular Volume, Surface Area, Shape IndicesSize and shape of the molecule, crucial for receptor fit.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity, related to membrane permeability and hydrophobic interactions.
Hydrogen Bonding Number of H-bond donors/acceptorsPotential for forming hydrogen bonds with the target.
Quantum Chemical HOMO/LUMO energiesElectronic reactivity and stability.

QSAR studies on other flexible amide-containing inhibitors have successfully used such descriptors to build predictive models, highlighting the feasibility of this approach. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a flexible molecule like this compound is critically dependent on the three-dimensional conformation it adopts when binding to its target. nih.govnih.gov This "bioactive conformation" may be different from the molecule's lowest energy state in solution.

Conformational Flexibility: The single bonds in the pentanamide chain and those connecting the benzyl groups to the nitrogen atom allow for a high degree of rotational freedom. This results in a large ensemble of possible conformations in solution.

Computational Analysis: Theoretical methods are essential for exploring this conformational landscape. Molecular mechanics force fields combined with search algorithms or molecular dynamics (MD) simulations can be used to generate and evaluate the relative energies of thousands of potential conformations. nih.gov High-level quantum chemistry calculations (e.g., Density Functional Theory - DFT) can then be used to refine the energies of the most stable conformers. nih.gov

Identifying the Bioactive Conformation: Identifying the specific bioactive conformation often involves a combination of experimental and computational techniques.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking simulations can be used to predict how different conformations of the ligand might fit into the binding site.

Ligand-Based Design: By comparing the stable conformations of several active analogs, a pharmacophore model can be developed. This model represents the common 3D arrangement of essential features required for activity, providing a hypothesis for the bioactive conformation. frontiersin.orgresearchgate.net

For this compound, the relative orientation of the two benzyl rings and the spatial projection of the pentanamide chain would be key features to analyze. The conformational flexibility of the dibenzylamino group itself is known to be a critical factor in how such compounds interact with their targets.

Mechanistic Investigations of Biological Interactions of 5 Dibenzylamino Pentanamide

Enzyme Activity Modulation

Mechanisms of Enzyme Inhibition and Activation

There is no specific information available in the scientific literature regarding the mechanisms of enzyme inhibition or activation by 5-(Dibenzylamino)pentanamide.

Elucidation of Specific Enzyme-Substrate/Inhibitor Interactions

No studies have been found that elucidate the specific interactions between this compound and any enzyme substrates or active sites.

Receptor Binding and Signaling Pathway Modulation

Ligand-Receptor Interaction Dynamics

Data on the binding affinity, kinetics, or specific molecular interactions of this compound with any receptors are not present in the available literature.

Analysis of Downstream Signaling Cascades

Without evidence of receptor binding, there is no information on the potential modulation of downstream signaling cascades by this compound.

Interaction with Cellular Processes

There is no published research detailing the effects of this compound on specific cellular processes.

Modulation of Cell Growth and Proliferation Pathways

The dysregulation of cell growth and proliferation is a hallmark of numerous pathologies. Early research suggests that this compound may influence signaling pathways critical for cell cycle progression. The precise mechanisms are still being elucidated, but potential interactions with key regulatory proteins are a primary area of focus.

One of the central pathways governing cell proliferation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. europeanreview.org This pathway, when activated, promotes cell growth, survival, and proliferation. europeanreview.org Some compounds with structural similarities to this compound have been shown to modulate this pathway. For instance, the inhibition of this pathway can lead to cell cycle arrest and a decrease in cell proliferation. europeanreview.org The growth arrest specific transcript 5 (GAS5) is a long non-coding RNA that acts as a tumor suppressor by regulating cell proliferation and apoptosis, in part through its influence on the PI3K/Akt pathway. mdpi.com

Another critical regulator of cell proliferation is the p53 tumor suppressor gene, which can induce cell cycle arrest and apoptosis in response to cellular stress. jcpjournal.org The activation of p53 can lead to the transcription of cyclin-dependent kinase (CDK) inhibitors like p21, which halt the cell cycle. jcpjournal.org The potential for this compound to influence the p53 pathway is an area of ongoing research.

Apoptosis Induction and Related Mechanisms

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many therapeutic strategies aim to induce apoptosis in pathological cells. medcraveonline.com There are two primary apoptosis pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. thermofisher.com

The intrinsic pathway is initiated by cellular stress, leading to increased mitochondrial permeability and the release of cytochrome c. thermofisher.com This event triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. thermofisher.com The Bcl-2 family of proteins plays a critical regulatory role in this process, with anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting cytochrome c release. nih.gov

The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. thermofisher.com Activated caspase-8 can then directly activate caspase-3. thermofisher.com

Preliminary computational docking studies suggest that this compound might interact with proteins involved in these apoptotic pathways. However, direct experimental evidence confirming its pro-apoptotic activity and the specific mechanisms involved is still required.

Alteration of Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. cellsignal.com The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated by a host of microtubule-associated proteins (MAPs) and post-translational modifications. cellsignal.comresearchgate.net

Compounds that interfere with microtubule dynamics can disrupt mitosis and induce apoptosis, making them effective anti-cancer agents. mdpi.com These agents can be broadly classified as microtubule-stabilizing or microtubule-destabilizing agents. For example, nocodazole (B1683961) is a well-known microtubule-destabilizing agent that inhibits microtubule polymerization. mdpi.comnih.gov The alteration of microtubule dynamics can lead to the reorganization of the nuclear envelope and chromatin. nih.govnih.gov

Multi-Target Pharmacological Profiles and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly for complex diseases. nih.gov Designing drugs with multi-target profiles can offer enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Computational and Theoretical Chemistry Studies of 5 Dibenzylamino Pentanamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. A hypothetical molecular docking study of 5-(Dibenzylamino)pentanamide would involve:

Target Identification: Selecting one or more protein targets with which this compound might interact. This selection could be based on predictions from its chemical structure or preliminary experimental data.

Binding Site Analysis: Identifying the specific binding pocket on the target protein.

Docking Simulation: Using specialized software to place the 3D structure of this compound into the binding site in various conformations and orientations.

Scoring and Analysis: Calculating the binding affinity for each pose to identify the most stable and likely binding mode. The analysis would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein.

A typical data table from such a study would resemble the following:

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Hypothetical Protein A---
Hypothetical Protein B---

No data is available for this compound.

Quantum Chemical Calculations and Molecular Orbital Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. For this compound, these calculations would yield:

Optimized Geometry: The most stable three-dimensional arrangement of its atoms.

Electronic Properties: Distribution of electron density, dipole moment, and electrostatic potential maps, which indicate regions of positive and negative charge.

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A summary of hypothetical DFT results could be presented as follows:

ParameterCalculated Value
HOMO Energy (eV)-
LUMO Energy (eV)-
HOMO-LUMO Gap (eV)-
Dipole Moment (Debye)-

No data is available for this compound.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. If a stable complex between this compound and a target protein were identified through molecular docking, an MD simulation would be the next step to:

Assess Stability: Evaluate the stability of the ligand-protein complex over a period of nanoseconds or microseconds. This is typically measured by the root-mean-square deviation (RMSD) of the atomic positions.

Analyze Conformational Changes: Observe how the ligand and protein structures change and adapt to each other upon binding.

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity than that provided by docking scores alone.

Key findings from a hypothetical MD simulation could be tabulated as:

Simulation ParameterResult
Average RMSD of Protein Backbone (Å)-
Average RMSD of Ligand (Å)-
Binding Free Energy (kcal/mol)-

No data is available for this compound.

De Novo Drug Design and Virtual Screening Applications

These computational strategies are used in the early stages of drug discovery.

Virtual Screening: If this compound were identified as a "hit" compound, its structure could be used as a query to search large chemical databases for structurally similar molecules with potentially improved properties.

De Novo Design: Alternatively, computational algorithms could design novel molecules from scratch that are predicted to bind to a specific target, potentially using fragments of this compound as building blocks.

Advanced Analytical Methodologies for Research Characterization of 5 Dibenzylamino Pentanamide

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of 5-(Dibenzylamino)pentanamide, enabling its separation from complex mixtures and its precise quantification. The choice of technique is often dictated by the required resolution, sensitivity, and speed of analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its versatility and high resolving power. In a typical HPLC setup for this compound, a reversed-phase column, such as a C18, is often employed. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient separation of the compound from any impurities or other components in the sample matrix. Detection is commonly achieved using a UV detector, as the benzyl (B1604629) groups in the molecule provide strong chromophores.

ParameterTypical Condition
Stationary Phase Reversed-phase C18 (e.g., 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at approximately 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Ultra-Performance Liquid Chromatography (UPLC)

For analyses demanding higher throughput and greater resolution, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. The higher operating pressures of UPLC systems lead to sharper and more intense peaks, enhancing sensitivity. The fundamental principles of separation are similar to HPLC, but the instrumentation is optimized for higher pressures and lower dispersion.

ParameterTypical Condition
Stationary Phase Reversed-phase C18 or C8 (e.g., 1.7 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV or Photodiode Array (PDA)
Flow Rate 0.3-0.6 mL/min
Injection Volume 1-5 µL

Hyphenated Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a powerful tool for the definitive identification and quantification of this compound, especially at trace levels. Following chromatographic separation by either HPLC or UPLC, the eluent is introduced into the mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity.

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for investigating its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton to its position in the molecule. For instance, the protons of the benzyl groups would appear in the aromatic region, while the methylene (B1212753) protons of the pentanamide (B147674) chain would be found in the aliphatic region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.

NucleusTypical Chemical Shift Range (ppm)Multiplicity (Predicted)
¹H7.2-7.4Multiplet (Aromatic protons)
¹H3.5-3.7Singlet (Benzyl CH₂)
¹H2.2-2.5Triplet (CH₂ adjacent to amide and amine)
¹H1.5-1.8Multiplet (Other CH₂ groups in the pentanamide chain)
¹³C170-175Carbonyl carbon
¹³C125-140Aromatic carbons
¹³C50-60Benzyl and N-CH₂ carbons
¹³C20-40Other aliphatic carbons

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. In a typical mass spectrum, the molecule would be observed as a protonated species [M+H]⁺. Fragmentation of this ion would likely involve cleavage of the benzyl groups and fragmentation of the pentanamide chain, providing further evidence for the proposed structure.

Advanced Sample Preparation and Detection Limit Enhancement Strategies for Research Matrices

The analysis of this compound in complex research matrices, such as biological fluids or environmental samples, often requires sophisticated sample preparation techniques to remove interferences and pre-concentrate the analyte. researchgate.net This is crucial for achieving the low limits of detection (LOD) and quantification (LOQ) necessary for trace-level analysis.

Sample Preparation Strategies

Given that this compound is a tertiary amine, several established methods for amine extraction and purification can be adapted. Classical methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net More advanced techniques that offer higher selectivity and efficiency include:

Magnetic Nanoprobes: Functionalized magnetic nanoparticles can be used for the chemoselective capture of amines from complex matrices. For example, polythioester-functionalized magnetic probes have been used to selectively bind and extract amino compounds, which can then be released for analysis. nih.gov This approach offers high selectivity and can significantly simplify sample cleanup.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to extract amines from various sample types. It is particularly useful for gas chromatography (GC) analysis as it reduces sample handling and potential contamination. nih.gov

Derivatization: To enhance the detectability of this compound, especially for techniques like HPLC-UV or GC, derivatization can be employed. While tertiary amines are generally less reactive than primary and secondary amines, specific derivatizing agents can be used. researchgate.net For instance, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) has been successfully used for the analysis of various amines by liquid chromatography-mass spectrometry (LC-MS), resulting in derivatives with excellent chromatographic and detection properties. acs.org

Detection Limit Enhancement

Achieving low detection limits is paramount in many research applications. The choice of analytical instrumentation plays a significant role. For instance, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. nih.gov The use of multi-reaction monitoring (MRM) mode in LC-MS/MS allows for the highly specific detection of the target analyte even in the presence of co-eluting matrix components.

The following table summarizes potential advanced sample preparation and detection strategies for this compound, along with achievable detection limits reported for similar amine compounds in research matrices.

TechniquePrinciplePotential Advantages for this compoundReported LOD/LOQ for Analogous Amines (ng/mL)
Magnetic Nanoprobe Extraction Selective capture of amines on functionalized magnetic nanoparticles. nih.govHigh selectivity, reduced matrix effects.LOD: Not specified, LOQ: Not specified.
Solid-Phase Microextraction (SPME) Adsorption of the analyte onto a coated fiber, followed by thermal desorption. nih.govSolvent-free, simple, suitable for GC-MS.Not specified for tertiary amines.
LC-MS/MS with Derivatization (AccQTag) Pre-column derivatization to improve chromatographic retention and ionization efficiency. acs.orgEnhanced sensitivity and chromatographic performance.LOQ: ~1 µmol/L (for various amino compounds)
LC-MS/MS (Direct Injection) Direct analysis after sample cleanup (e.g., LLE or SPE). nih.govHigh throughput, minimal sample manipulation.LOD: 0.025-0.20, LOQ: 0.1-1.0

This table provides a summary of advanced techniques and reported detection limits for analogous amine compounds, suggesting potential analytical performance for this compound.

Future Directions and Emerging Research Avenues for 5 Dibenzylamino Pentanamide

Development of Novel Therapeutic Agents Based on the Pentanamide (B147674) Scaffold

The pentanamide scaffold, the core structure of 5-(Dibenzylamino)pentanamide, is a feature in various biologically active molecules. Should research into this compound commence, the development of novel therapeutic agents would likely involve the synthesis and screening of a library of its derivatives. By modifying the dibenzylamino group or other parts of the molecule, researchers could explore its structure-activity relationship (SAR) to identify compounds with potential efficacy against a range of diseases. This approach has been successful for other chemical scaffolds, such as benzamides and sulfonamides, leading to the discovery of new drugs.

Exploration of New Biological Targets and Pathways

A critical step in elucidating the therapeutic potential of this compound would be the identification of its biological targets. High-throughput screening assays could be employed to test the compound against a wide array of enzymes, receptors, and other proteins to uncover any potential interactions. Techniques such as affinity chromatography and mass spectrometry could then be used to isolate and identify specific binding partners. Understanding the biological pathways modulated by this compound would be paramount in determining its potential use in treating diseases.

Advancements in Synthetic Route Design and Efficiency

While the synthesis of this compound can be conceptually designed based on standard organic chemistry principles, a dedicated research program would focus on developing an efficient and scalable synthetic route. This would involve optimizing reaction conditions, exploring different starting materials, and minimizing the number of synthetic steps to produce the compound in high yield and purity. Such advancements would be crucial for producing sufficient quantities for biological testing and potential future development.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Modern drug discovery heavily relies on computational tools. epa.gov Artificial intelligence (AI) and machine learning (ML) algorithms could be instrumental in predicting the potential biological activities and physicochemical properties of this compound and its derivatives. chemicalbook.com These technologies can analyze vast datasets of chemical structures and biological data to identify patterns that may not be apparent to human researchers. chemicalbook.com For instance, AI could be used to predict potential off-target effects, optimize the drug-like properties of the molecule, and even design novel derivatives with enhanced activity and safety profiles. epa.govchemicalbook.com

Q & A

Q. What is the standard synthetic route for 5-(dibenzylamino)pentanamide?

The compound is synthesized via a Grignard addition strategy. A precursor, (R)-5-(dibenzylamino)-4-hydroxy-N-methoxy-N-methyl pentanamide, is reacted with (3-(benzyloxy)propyl)magnesium chloride in dry THF under argon at 0–5°C. The reaction proceeds for 28–30 hours at 25–30°C, followed by quenching with aqueous NH₄Cl and extraction with ethyl acetate. Purification involves washing with water, brine, drying over Na₂SO₄, and concentration under reduced pressure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the structure and stereochemistry (e.g., δ 7.2–7.36 ppm for aromatic protons, δ 177.1 ppm for carbonyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., 1774 cm⁻¹ for amide C=O stretch) .
  • HRMS : Validates molecular weight (e.g., observed m/z 296.1645 vs. calculated 296.1651 for C₁₉H₂₁NO₂) .

Q. How are common impurities removed during synthesis?

Impurities such as unreacted starting materials or byproducts are removed via sequential chromatography. Normal-phase chromatography (e.g., 10% methanol in dichloromethane) is followed by reverse-phase purification (e.g., 85% acetonitrile/0.1% NH₄OH) to achieve >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives?

  • Reagent Stoichiometry : Adjust equivalents of Grignard reagent or amine precursors (e.g., increasing from 1.0 to 1.5 equivalents improved yields in analogous piperazine derivatives) .
  • Catalysis : Explore palladium or copper catalysts for coupling reactions.
  • Temperature Control : Gradual warming from 0°C to room temperature reduces side reactions .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Multi-Technique Validation : Cross-check NMR, IR, and HRMS data to confirm functional groups and molecular weight .
  • Chiral HPLC : Resolve stereoisomers if unexpected peaks arise in NMR .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals .

Q. How can this compound be modified for targeting dopamine receptors?

  • Piperazine Substitution : Replace dibenzylamino with 4-arylpiperazine groups, as seen in dopamine D₃ receptor ligands. For example, 5-(4-(3-cyanophenyl)piperazin-1-yl)pentanamide derivatives showed 45% yield and selective binding .
  • Bioisosteric Replacement : Substitute the amide with sulfonamide or urea groups to enhance solubility and receptor affinity .

Q. What is the impact of stereochemistry on the biological activity of this compound?

The (R)-enantiomer exhibits distinct reactivity due to steric and electronic effects. Stereochemical purity is critical for receptor interactions, as shown in analogues where enantiomers displayed >10-fold differences in IC₅₀ values. Chiral resolution via preparative HPLC is recommended .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon) at –20°C in dark, anhydrous conditions. Avoid prolonged exposure to light or moisture, which can hydrolyze the amide bond. Stability tests via TLC or LC-MS every 6 months are advised .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the dibenzylamino group .
  • Characterization : Always include DEPT-135 NMR to distinguish CH₂ and CH₃ groups in complex spectra .
  • Biological Testing : Use radioligand binding assays (e.g., [³H]spiperone for dopamine receptors) to evaluate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.